3-{[4-(Benzyloxy)phenoxy]methyl}piperidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Benzyloxy)phenoxy]methyl}piperidine typically involves the reaction of 4-(benzyloxy)phenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Benzyloxy)phenoxy]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives .
Scientific Research Applications
3-{[4-(Benzyloxy)phenoxy]methyl}piperidine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in biochemical studies, particularly in proteomics research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-{[4-(Benzyloxy)phenoxy]methyl}piperidine involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their function and activity. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: A precursor in the synthesis of 3-{[4-(Benzyloxy)phenoxy]methyl}piperidine.
Piperidine: Another precursor used in the synthesis.
Other phenoxy derivatives: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its versatility in undergoing different chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
3-[(4-phenylmethoxyphenoxy)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-5-16(6-3-1)14-21-18-8-10-19(11-9-18)22-15-17-7-4-12-20-13-17/h1-3,5-6,8-11,17,20H,4,7,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZUSJFOLZMTLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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